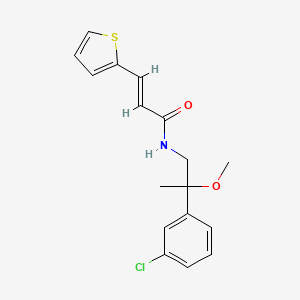

(E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)acrylamide, also known as CTAA, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. CTAA belongs to the class of acrylamide derivatives and has a molecular weight of 347.85 g/mol.

Applications De Recherche Scientifique

Chemistry and Biochemistry of Acrylamide Acrylamide, as an industrially produced reactive molecule, is widely used to synthesize polyacrylamide. This substance has numerous applications in soil conditioning, wastewater treatment, and various industries like cosmetic, paper, and textile. It also serves as a solid support for protein separation in laboratories. Understanding the chemistry, metabolism, pharmacology, and toxicology of acrylamide is crucial due to potential human exposure from external sources and diet. In-depth research is necessary to develop improved food processes and decrease dietary acrylamide content (Friedman, 2003).

Acrylamide in Baking Products In the food industry, particularly in baking, the formation of acrylamide is a significant concern due to its toxic properties. Understanding the factors that influence acrylamide formation and degradation in bakery products is essential. This involves analyzing acrylamide precursors, processing conditions, and exploring approaches to reduce its level in food products (Keramat et al., 2011).

Industrial Applications of Acrylamide Acrylamide finds extensive use in various industrial processes, such as water and wastewater treatment, pulp and paper processing, and mining. Understanding the chemistry, agricultural practices, and toxicology related to acrylamide is essential for assessing the potential risk to human health from its presence in the diet. The link between acrylamide in foods to the Maillard reaction and amino acids like asparagine is a significant step towards understanding its formation during food processing (Taeymans et al., 2004).

Neurotoxicity and Mechanistic Insights Acrylamide is known for its neurotoxic effects. Understanding the mechanistic insights of toxicants like acrylamide and hexanedione that cause central-peripheral axonopathies is crucial. Research focusing on dose-rate dependent expression of axonopathic changes and morphometric analyses helps in distinguishing primary toxicant effects from non-specific consequences, guiding towards a better understanding of neurotoxicant chemistry and mechanism (LoPachin & Gavin, 2015).

Coordination Chemistry of Acrylamide Studying the coordination chemistry of acrylamide with various transition metals is essential for understanding its potential role in biological systems and its impact on health. Research in this area covers the structure, possible modes of coordination, synthesis, and reactions of acrylamide complexes, as well as its interactions with less acidic biologically relevant metal ions (Girma et al., 2005).

Propriétés

IUPAC Name |

(E)-N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2S/c1-17(21-2,13-5-3-6-14(18)11-13)12-19-16(20)9-8-15-7-4-10-22-15/h3-11H,12H2,1-2H3,(H,19,20)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRAMARLKDVLCL-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=CC=CS1)(C2=CC(=CC=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=CC=CS1)(C2=CC(=CC=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-4-oxo-N-phenethyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2434466.png)

![4-(6-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2434467.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylate](/img/structure/B2434471.png)

![tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate](/img/structure/B2434473.png)

![(2E)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal](/img/structure/B2434475.png)

![[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2434477.png)

![2-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2434479.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2434480.png)

![5-{[(5-fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine](/img/structure/B2434482.png)